Disperse red 91

Description

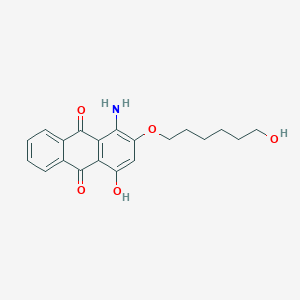

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-hydroxy-2-(6-hydroxyhexoxy)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c21-18-15(26-10-6-2-1-5-9-22)11-14(23)16-17(18)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,22-23H,1-2,5-6,9-10,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLMZSLFKGNXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067823 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-26-0, 12236-10-1 | |

| Record name | Disperse Red 91 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34231-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-((6-hydroxyhexyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034231260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Amino-4-hydroxy-2-(6-hydroxyhexyloxy)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3BZ273UUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and manufacturing methods of C.I. 60753

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Solvent Blue 104

Chemical Identity:

-

C.I. Name: Solvent Blue 104

-

Chemical Name: 1,4-bis(2,4,6-trimethylphenylamino)anthraquinone[1]

-

Alternate Names: 1,4-Bis(mesitylamino)anthraquinone, Solvaperm Blue 2B, Sandoplast Blue 2B[1]

-

CAS Number: 116-75-6[2]

-

Molecular Formula: C₃₂H₃₀N₂O₂[2]

-

Molecular Weight: 474.59 g/mol [2]

Introduction

C.I. Solvent Blue 104 is a synthetic organic dye derived from anthraquinone (B42736), valued for its vibrant blue color and high stability.[2] Its primary applications are in the coloring of various polymers and plastics such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC), due to its excellent heat resistance (up to 300°C) and high lightfastness.[2] It is also utilized in printing inks, paints, coatings, and for coloring fuels and lubricants.[2] This guide provides a detailed overview of the synthesis and manufacturing processes for C.I. Solvent Blue 104, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis Overview

The principal manufacturing method for C.I. Solvent Blue 104 is the condensation reaction of an anthraquinone derivative with an aromatic amine.[2][3] Specifically, it involves the reaction of 1,4-dihydroxyanthraquinone (commonly known as quinizarin), often in combination with its leuco form (1,4-dihydroxyanthracene-9,10-dione), with two equivalents of 2,4,6-trimethylaniline (B148799) (mesidine).[3] Boric acid is a key component in this process, acting as a catalyst and facilitating the reaction.[3][4]

The general synthesis workflow can be visualized as follows:

Experimental Protocols & Quantitative Data

Detailed experimental procedures have been outlined in various patents and technical documents. The following protocols are based on published methods and provide a comprehensive guide to the synthesis.

Protocol 1: Boric Acid Catalyzed Synthesis

This method is a common approach utilizing boric acid to facilitate the condensation reaction.

Methodology:

-

Charging the Reactor: A reaction vessel is charged with 2,4,6-trimethylaniline. While stirring, 1,4-dihydroxyanthraquinone, the leuco compound of 1,4-dihydroxyanthraquinone, boric acid, and a catalyst (such as salicylic (B10762653) acid, acetic acid, or hydroxyacetic acid) are added.[4][5]

-

Reaction: The mixture is heated under nitrogen to a temperature between 115°C and 130°C.[3][4] This temperature is maintained for a period ranging from 4 to 18 hours, during which the water formed in the reaction is distilled off.[3][4][5] The reaction's completion can be monitored using thin-layer chromatography.[3]

-

Oxidation & Isolation: After the condensation is complete, the mixture is cooled to approximately 100°C, and air is introduced for several hours to ensure the complete oxidation of any remaining leuco compound.[3]

-

Precipitation: The reaction mixture is then cooled further to 50-70°C, and methanol is added dropwise to precipitate the product.[3][4]

-

Purification: The resulting suspension is filtered (typically under vacuum) at around 60°C. The filter cake is then washed sequentially with hot methanol and hot water to remove unreacted starting materials and by-products.[3]

-

Drying: The final product, a blue crystalline powder, is dried under vacuum at approximately 50°C.[3]

Quantitative Data for Synthesis Protocols:

| Parameter | Protocol 1 (Example A)[5] | Protocol 1 (Example B)[5] | Protocol 2[3] |

| Reactants | |||

| 2,4,6-Trimethylaniline | 1500 kg | 1200 kg | 153 g |

| 1,4-Dihydroxyanthraquinone | 425 kg | 300 kg | 20.0 g |

| Leuco-Quinizarin | 175 kg | 150 kg | 23.0 g |

| Boric Acid | 75 kg | 80 kg | 5.84 g |

| Catalyst | 75 kg (Salicylic Acid) | 100 kg (Acetic Acid) | 7.84 g (90% Lactic Acid) |

| Reaction Conditions | |||

| Temperature | 125°C | 130°C | 115°C -> 145°C |

| Time | 18 hours | 15 hours | 4 hours at 115°C, then 6 hours at 145°C |

| Post-Processing | |||

| Methanol (for precipitation) | Not specified | Not specified | 220 ml |

| Yield | Not specified | Not specified | 71.1 g (83.9% of theory) |

Note: The ratios and specific catalysts can be adjusted to optimize yield and purity, as demonstrated in various patents.

Reaction Mechanism Overview

The synthesis of C.I. Solvent Blue 104 from quinizarin and mesidine is a nucleophilic substitution reaction on the anthraquinone core. The process can be conceptually broken down into several stages, facilitated by boric acid.

-

Activation of Quinizarin: Boric acid reacts with the hydroxyl groups of quinizarin to form a boric ester intermediate. This step increases the electrophilicity of the carbon atoms at positions 1 and 4 of the anthraquinone ring.

-

Nucleophilic Attack: The nitrogen atom of the 2,4,6-trimethylaniline acts as a nucleophile and attacks the activated carbon atom (position 1 or 4).

-

Substitution and Dehydration: This is followed by the elimination of water and the boric acid moiety to form the C-N bond, resulting in a mono-substituted intermediate.

-

Second Substitution: The process is repeated at the second hydroxyl group position, leading to the final di-substituted product, C.I. Solvent Blue 104.

Conclusion

The manufacturing of C.I. Solvent Blue 104 is a well-established process centered on the condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline. Key to a successful and efficient synthesis are the precise control of reaction temperature, the use of catalysts like boric acid to activate the substrate, and a thorough purification process to achieve the high-purity crystalline powder required for its industrial applications. The methods described provide a robust framework for the production of this commercially important dye.

References

- 1. 1,4-Bis(mesitylamino)anthraquinone | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Solvent Blue 104 synthesis - chemicalbook [chemicalbook.com]

- 4. CN106675081A - Environment-friendly preparation method of solvent blue 104 dye - Google Patents [patents.google.com]

- 5. A kind of environment-friendly preparation method of solvent blue 104 dye - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Properties of Disperse Dyes: A Technical Guide on C.I. Disperse Red 1

Disclaimer: Initial research on the spectroscopic properties of Disperse Red 91 revealed conflicting information regarding its precise chemical structure and a lack of publicly available, verifiable UV-Vis and NMR spectral data. To provide a comprehensive and accurate technical guide as requested, this document focuses on the well-characterized and structurally related azo dye, C.I. Disperse Red 1 . The information presented here serves as a detailed example of the spectroscopic analysis of a disperse dye for researchers, scientists, and drug development professionals.

Introduction

Disperse Red 1 (C.I. 11110) is a monoazo dye characterized by its use in dyeing synthetic fibers such as polyester (B1180765) and acetate.[1] Its spectroscopic properties are fundamental to understanding its color, stability, and interactions with various substrates and environments. This guide provides an in-depth overview of the UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Disperse Red 1, along with detailed experimental protocols.

Chemical Structure and Properties

-

Chemical Name: 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[1]

-

Molecular Formula: C₁₆H₁₈N₄O₃

-

Molecular Weight: 314.34 g/mol

-

CAS Number: 2872-52-8[1]

-

Appearance: Dark red powder

UV-Visible Spectroscopic Properties

The color of Disperse Red 1 arises from electronic transitions within its chromophoric system. The UV-Vis spectrum is sensitive to the solvent environment, which can influence the position and intensity of the absorption bands.

Absorption Maxima and Molar Absorptivity

The primary absorption band of Disperse Red 1, corresponding to a π → π* electronic transition, is observed in the visible region.[2][3] The position of the maximum absorption (λmax) and the molar absorptivity (ε) are dependent on the solvent polarity.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Acetone | 406 | 3,208 |

| Dimethylformamide (DMF) | 406 | 15,846 |

| Acetonitrile (ACN) | 406 | 11,174 |

| Ethanol | 406 | 13,708 |

Table 1: UV-Vis absorption data for Disperse Red 1 in various solvents.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Disperse Red 1 by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: Representative ¹H NMR data table for Disperse Red 1.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available in search results |

Table 3: Representative ¹³C NMR data table for Disperse Red 1.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

UV-Visible Spectroscopy

This protocol outlines the steps for determining the UV-Vis absorption spectrum of Disperse Red 1.

-

Solution Preparation: Accurately weigh a small amount of Disperse Red 1 and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol, DMF) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for absorbance measurements (typically within the linear range of the spectrophotometer).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used for the sample dilutions. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum. Repeat this for all the prepared dilutions, moving from the least concentrated to the most concentrated.

-

Data Analysis: From the spectra, identify the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax for each concentration, create a calibration curve (absorbance vs. concentration). The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εcl).

NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of Disperse Red 1.

-

Sample Preparation: Dissolve approximately 5-10 mg of Disperse Red 1 in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.

-

Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

-

Shimming: Adjust the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

-

¹³C Spectrum Acquisition: Set the parameters for the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H spectra, integrate the signals to determine the relative number of protons. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Conclusion

References

Molecular formula and molecular weight of Disperse Red 91

This technical guide provides a detailed overview of the chemical properties of Disperse Red 91, a synthetic dye belonging to the anthraquinone (B42736) class. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require precise information on this compound.

Chemical Identity and Properties

This compound is a disperse dye used in the textile industry for coloring hydrophobic fibers such as polyester. Its chemical structure and properties are crucial for understanding its application and potential biological interactions.

The core quantitative data for this compound are summarized in the table below. There are some discrepancies in the reported molecular formula in the literature. The formula C₂₀H₂₁NO₅ is the most consistently reported in chemical databases.[1][2]

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁NO₅ | [1][2] |

| C₁₇H₁₆ClN₅O₂ | [3] | |

| Molecular Weight | 355.39 g/mol | [2] |

| 355.38 g/mol | [3] | |

| CAS Number | 12236-10-1 | [3] |

Synthesis Methodology

While detailed, step-by-step experimental protocols for the industrial synthesis of this compound are proprietary and not extensively published, the general manufacturing method involves a multi-step chemical synthesis. The process begins with the modification of 1-aminoanthraquinone, followed by a condensation reaction.

A general manufacturing method involves the halogenation and hydrolysis of 1-aminoanthracene-9,10-dione, followed by condensation with a glycol.[3] Another described method for the synthesis of a Disperse Red dye, which may be analogous to this compound, involves the reaction of Disperse Red 60 with hexylene glycol in the presence of a catalyst and an acid-binding agent.

The logical workflow for the general synthesis of this compound can be visualized as follows:

Caption: General synthesis workflow for this compound.

Signaling Pathways and Toxicological Profile

Currently, there is a lack of publicly available scientific literature detailing specific signaling pathways activated or modulated by this compound in biological systems. Research on the toxicological effects of disperse dyes often focuses on classes of dyes, such as azo dyes, or on other specific disperse dyes like Disperse Red 1 or Disperse Red 9.[4][5] Therefore, a specific signaling pathway diagram for this compound cannot be provided at this time. Professionals in drug development should consider the general toxicological profiles of anthraquinone-based dyes and conduct specific assays to determine the biological activity of this compound.

References

Solubility characteristics of Disperse Red 91 in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of C.I. Disperse Red 91 (CAS No. 12236-10-1), an anthraquinone-based dye. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive understanding of the qualitative solubility of disperse dyes, a detailed experimental protocol for determining solubility, and a workflow for this procedure.

Introduction to this compound

This compound, belonging to the anthraquinone (B42736) class of dyes, is primarily used for dyeing hydrophobic fibers such as polyester, nylon, and acetate.[1] Its molecular structure imparts a characteristic red hue and influences its physicochemical properties, including its solubility. Anthraquinone dyes are known for their brightness and good fastness properties.[2] Like other disperse dyes, this compound has very low solubility in water, which is a key characteristic for its application in dyeing processes where it exists as a fine dispersion.[2]

Solubility Characteristics

Disperse dyes are generally nonionic and possess low water solubility. Their application in aqueous dye baths relies on their ability to exist as a fine, stable dispersion, from which the individual dye molecules slowly dissolve and adsorb onto the fiber surface. The solubility of disperse dyes is influenced by factors such as temperature, the presence of dispersing agents, and the nature of the solvent.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents could not be located. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |

| Acetone | Data not available | ||

| Ethanol (B145695) | Data not available | ||

| Toluene | Data not available | ||

| Dimethylformamide (DMF) | Data not available | ||

| Water | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade): Acetone, Ethanol, Toluene, Dimethylformamide, etc.

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of glass vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved dye.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filter the aliquot through a syringe filter to remove any remaining suspended particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent to construct a calibration curve.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide to the Photostability and Degradation Pathways of Anthraquinone Dyes

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and degradation pathways of anthraquinone (B42736) dyes. Anthraquinone dyes, a significant class of industrial colorants, are known for their vibrant colors and good stability. However, their susceptibility to photodegradation under certain conditions is a critical consideration in various applications, including textiles, pharmaceuticals, and advanced materials. Understanding the mechanisms of their degradation is crucial for predicting their long-term stability, assessing their environmental fate, and developing strategies to mitigate color fading.

Quantitative Data on Photostability

The photostability of a dye is a measure of its resistance to degradation upon exposure to light. It is often quantified by parameters such as the quantum yield of photodegradation (Φ), the inverse quantum efficiency (Bε), and the degradation rate constant (k). A lower quantum yield or a higher inverse quantum efficiency indicates greater photostability.

The following table summarizes the irreversible inverse quantum efficiency for a selection of anthraquinone derivatives in a poly(methyl methacrylate) (PMMA) matrix. A higher Bε value signifies a greater number of photons required to degrade a molecule, thus indicating higher photostability.

| Dye Name/Structure | Common Name | Substitution Pattern | Irreversible Inverse Quantum Efficiency (Bε) x 10⁹ |

| 1,8-Dihydroxyanthraquinone | Dantron/Chrysazin | 1,8-di-OH | 4.56[1][2] |

| 1,5-Dihydroxyanthraquinone | Anthrarufin | 1,5-di-OH | - |

| 1-Amino-2-methylanthraquinone | - | 1-NH₂, 2-CH₃ | - |

| 1-Aminoanthraquinone | - | 1-NH₂ | - |

| 1,4-Diaminoanthraquinone | - | 1,4-di-NH₂ | - |

| 1,5-Diaminoanthraquinone | - | 1,5-di-NH₂ | - |

| 1,8-Diaminoanthraquinone | - | 1,8-di-NH₂ | - |

| Disperse Orange 11 | - | 1-amino-2-methyl | - |

| 1-amino-5-hydroxyanthraquinone | - | 1-NH₂, 5-OH | - |

Data extracted from studies on dye-doped PMMA films.[1][2]

Experimental Protocols for Assessing Photostability and Degradation

A variety of experimental techniques are employed to evaluate the photostability of anthraquinone dyes and to identify their degradation products. These protocols typically involve controlled irradiation of the dye solution or substrate, followed by analytical measurements to quantify the extent of degradation and characterize the resulting chemical species.

General Experimental Workflow for Photostability Testing

The following diagram illustrates a typical workflow for assessing the photostability of a dye.

UV-Vis Spectrophotometry for Monitoring Degradation

UV-Vis spectrophotometry is a straightforward and widely used method to monitor the degradation of a dye in real-time. The decrease in the absorbance at the dye's maximum absorption wavelength (λmax) is proportional to the decrease in its concentration.

Protocol:

-

Prepare a stock solution of the anthraquinone dye of a known concentration in the desired solvent (e.g., water, ethanol, or a buffer solution).

-

Transfer the dye solution to a quartz cuvette or a suitable photoreactor.

-

Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the λmax and initial absorbance (A₀).

-

Irradiate the sample with a light source of a specific wavelength or a broad-spectrum lamp. A dark control sample, shielded from light, should be run in parallel to account for any non-photochemical degradation.

-

At regular time intervals , withdraw an aliquot of the solution (if in a photoreactor) or measure the absorbance spectrum directly (if in a cuvette).

-

Record the absorbance (Aₜ) at λmax at each time point.

-

Calculate the degradation percentage using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC, particularly when coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a powerful technique for separating, identifying, and quantifying the parent dye and its degradation products.

Protocol:

-

Prepare and irradiate the dye sample as described in the photostability testing workflow.

-

At specified time points , collect aliquots of the reaction mixture.

-

Filter the samples through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Inject a known volume of the filtered sample into the HPLC system.

-

Perform the chromatographic separation using an appropriate column (e.g., C18 reverse-phase) and mobile phase gradient. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]

-

Detect the eluting compounds using a DAD to obtain their UV-Vis spectra and a mass spectrometer to determine their mass-to-charge ratio (m/z).[3]

-

Identify the degradation products by comparing their retention times, UV-Vis spectra, and mass spectra with those of known standards or by interpreting the fragmentation patterns from tandem mass spectrometry (MS/MS).

Mass Spectrometry (LC-MS, GC-MS) for Intermediate Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the structural elucidation of degradation intermediates.[3][4]

LC-MS Protocol:

-

Couple the HPLC system to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).

-

Ionize the eluting compounds using a suitable technique, such as Electrospray Ionization (ESI).

-

Acquire full-scan mass spectra to identify the molecular ions of the parent dye and its degradation products.

-

Perform tandem MS (MS/MS) experiments to fragment the molecular ions and obtain structural information for identification.

GC-MS Protocol:

-

For volatile or semi-volatile degradation products, derivatization may be necessary to increase their volatility.

-

Separate the derivatized compounds on a GC column.

-

Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST).

Degradation Pathways of Anthraquinone Dyes

The degradation of anthraquinone dyes can proceed through various pathways depending on the reaction conditions (e.g., presence of oxygen, photocatalysts, microorganisms) and the specific chemical structure of the dye. Common initial steps include N-dealkylation, hydroxylation, and cleavage of the anthraquinone ring.

Photocatalytic Degradation Pathway of C.I. Reactive Blue 19

C.I. Reactive Blue 19 is a widely studied anthraquinone dye. Its photocatalytic degradation, often using TiO₂, involves the attack of hydroxyl radicals (•OH) on the dye molecule, leading to a series of intermediates and eventual mineralization.

References

- 1. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Heterogeneous photocatalytic degradation of anthraquinone dye Reactive Blue 19: optimization, comparison between processes and identification of intermediate products [scielo.org.za]

- 4. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Disperse Red 91

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 91, identified by the Colour Index (C.I.) number 60753, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Primarily utilized in the textile industry, it is employed for the dyeing of hydrophobic fibers such as polyester (B1180765), nylon, and their blends.[2] Its application extends to plastics and cosmetics, where its distinct red hue is desired.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination and relevant process workflows.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-amino-4-hydroxy-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione | [5][6] |

| CAS Number | 12236-10-1 | [1][7] |

| C.I. Number | 60753 | [1] |

| Molecular Formula | C₂₀H₂₁NO₅ | [8] |

| Molecular Weight | 355.39 g/mol | [8] |

| Appearance | Red powder | [2] |

| Synonyms | Disperse Red REL, Brilliant Pink REL, C.I. This compound, Dispersol Red C-B, Palanil Brilliant Pink REL, Terasil Brilliant Pink B | [8] |

| XLogP3-AA | 3.6 | [8] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 6 | [8] |

| Topological Polar Surface Area | 110 Ų | [8] |

| Boiling Point (predicted) | 638.6 ± 55.0 °C at 760 mmHg | [9] |

| Flash Point (predicted) | 340.0 ± 31.5 °C | [9] |

| Temperature Resistance | 300°C | [10] |

Table 2: Dyeing Fastness Properties of this compound on Polyester

| Fastness Test | Grade |

| Light Fastness | 6-7 |

| Washing Fastness (Fading) | 4-5 |

| Washing Fastness (Staining) | 4 |

| Perspiration Fastness (Alkali - Fading) | 5 |

| Perspiration Fastness (Alkali - Staining) | 5 |

| Ironing Fastness | 4-5 |

| Dry Heat (Severe) | 4-5 |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical and chemical properties of dyes like this compound.

Determination of Melting Point

The melting point of a solid dye is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small quantity of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point. c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the last solid crystal melts is recorded as the completion of melting. e. The melting range is reported as the interval between these two temperatures. A narrow melting range typically signifies a high degree of purity.

Determination of Solubility

The solubility of disperse dyes in various solvents is a critical parameter for their application in dyeing processes.

Methodology:

-

Solvent Selection: A range of solvents should be tested, including water and common organic solvents (e.g., acetone (B3395972), ethanol, dimethylformamide).

-

Procedure: a. A known mass of this compound is added to a specific volume of the chosen solvent in a sealed container. b. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. c. The saturated solution is then filtered to remove any undissolved solid. d. A known volume of the filtrate is taken, and the solvent is evaporated to dryness. e. The mass of the remaining solid dye is determined, and the solubility is calculated and expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the dye, which is related to its color.

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetone or ethanol) of a known concentration.

-

Apparatus: A calibrated double-beam UV-Vis spectrophotometer is used.

-

Procedure: a. The spectrophotometer is blanked using the pure solvent in a cuvette. b. The cuvette is then filled with the dye solution, and the absorbance spectrum is recorded over a specific wavelength range (typically 200-800 nm). c. The wavelength of maximum absorbance (λmax) is identified from the spectrum. This value is characteristic of the dye's chromophore.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the dye molecule.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: a. A background spectrum of the KBr pellet or the empty ATR crystal is recorded. b. The sample pellet is placed in the spectrometer's sample holder, or the powder is placed on the ATR crystal. c. The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. d. The absorption peaks in the spectrum are then correlated to specific functional groups (e.g., -OH, -NH, C=O, C-O, aromatic rings) present in the structure of this compound.

Process Workflows

Manufacturing Process of this compound

The synthesis of this compound involves a multi-step chemical process starting from 1-Aminoanthracene-9,10-dione.[1]

Caption: A simplified workflow for the synthesis of this compound.

Polyester Dyeing Process with this compound

The application of this compound for dyeing polyester fabrics typically involves a high-temperature, high-pressure process.

Caption: A typical workflow for dyeing polyester fabric with this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NB-64-88655-50mg | this compound [34231-26-0] Clinisciences [clinisciences.com]

- 5. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- [webbook.nist.gov]

- 7. This compound | 12236-10-1 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound CAS#: 12236-10-1 [m.chemicalbook.com]

- 10. This compound 200% High Heat Resistance For Blended Fabrics With Nice Heat Resistance - Buy high heat resistance, For Blended Fabrics, With Nice Sun Fastness Product on ER CHEM [erpigments.com]

Unveiling the Core Chromophore of Disperse Red 91: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the chromophore structure of Disperse Red 91, a significant member of the anthraquinone (B42736) class of dyes. The following sections elucidate its chemical structure, synthetic pathways, and physicochemical properties, with a focus on the molecular features responsible for its distinct color.

The Chromophoric System of this compound

This compound, a synthetic dye, derives its color from its unique molecular architecture, which is centered around a 9,10-anthraquinone core. The fundamental chromophore, the conjugated system of the anthraquinone structure, is responsible for absorbing light in the ultraviolet region. However, the vibrant red hue of this compound is a direct result of auxochromic groups attached to this core, which shift the light absorption into the visible spectrum.

The key structural features that define the chromophore of this compound are:

-

Anthraquinone Core: This tricyclic aromatic ketone provides the rigid, planar backbone and the basic conjugated system.

-

Electron-Donating Substituents: The presence of an amino group (-NH₂) at the 1-position and a hydroxyl group (-OH) at the 4-position are critical. These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, moving it into the visible region and giving rise to the dye's characteristic color.

-

Alkoxy Group: An ether linkage at the 2-position, specifically a -(CH₂)₆OH group, further modifies the electronic properties of the chromophore, fine-tuning the shade of red.

The intramolecular hydrogen bonding between the amino and hydroxyl groups and the adjacent carbonyl groups of the anthraquinone core contributes to the molecule's stability and its tinctorial properties.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, the properties of the core chromophore, 1-amino-4-hydroxyanthraquinone, and its derivatives are well-documented. The introduction of an alkoxy group at the 2-position is known to further influence the absorption maximum.

| Property | Value | Reference |

| Chemical Name | 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]anthracene-9,10-dione | |

| CAS Number | 12236-10-1 | [1][2] |

| Molecular Formula | C₂₀H₂₁NO₅ | [1][2] |

| Molecular Weight | 355.39 g/mol | [1] |

| Appearance | Red powder | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Absorption Maximum (λmax) of Core Chromophore (1-amino-4-hydroxyanthraquinone) | ~475 nm (in methanol) |

Synthesis of the this compound Chromophore

The synthesis of this compound involves a multi-step process, beginning with the modification of 1-aminoanthraquinone (B167232). A common synthetic route is outlined below.

General Synthetic Pathway

The manufacturing process for this compound typically involves the halogenation and subsequent hydrolysis of 1-aminoanthracene-9,10-dione, followed by a condensation reaction with a glycol. A more specific laboratory-scale synthesis can be described as a two-step process:

-

Bromination and Hydrolysis of 1-Aminoanthraquinone: 1-aminoanthraquinone is first brominated at the 2 and 4 positions, followed by a selective hydrolysis of the bromine atom at the 4-position to yield 1-amino-2-bromo-4-hydroxyanthraquinone (B89553).[4]

-

Etherification: The resulting intermediate is then reacted with a suitable diol, in this case, 1,6-hexanediol, via a nucleophilic aromatic substitution reaction to introduce the alkoxy side chain at the 2-position.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

This protocol is adapted from established methods for the synthesis of the key intermediate.[4]

-

Reaction Setup: In a stirred reactor, charge 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.

-

Addition of Starting Material: Add 111.5 parts of 1-aminoanthraquinone to the stirred mixture at room temperature.

-

Bromination: Heat the mixture to 100°C and add 120 parts of bromine over 12 hours at this temperature. Continue stirring for an additional 3 hours at 100°C.

-

Removal of Excess Bromine: Expel any excess bromine with a stream of nitrogen.

-

Hydrolysis: Add 195.3 parts of 66% oleum (B3057394) and 16 parts of paraformaldehyde to the reaction mixture and heat to 110°C. Maintain this temperature until the 1-amino-2,4-dibromoanthraquinone (B109406) intermediate is no longer detectable. This step typically takes 1 to 2 hours.

-

Workup: Cool the reaction mixture to room temperature and dilute with 523 parts of water.

-

Isolation: The precipitated 1-amino-2-bromo-4-hydroxyanthraquinone is collected by filtration and washed with water until neutral.

Characterization of Disperse Dyes

The characterization of disperse dyes like this compound involves a range of analytical techniques to determine their purity, structure, and performance properties.

Spectroscopic Analysis

-

UV-Visible (UV-Vis) Spectroscopy: This is a primary technique for characterizing the chromophore. The absorption spectrum in a suitable solvent (e.g., methanol (B129727) or ethanol) reveals the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, O-H, C=O, and C-O-C bonds, confirming the structural integrity of the synthesized dye.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the positions of the substituents on the anthraquinone core and the structure of the alkoxy side chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dye and to confirm its elemental composition.

Experimental Protocol: General Dyeing Procedure with Disperse Dyes

This protocol outlines a typical high-temperature dyeing method for polyester (B1180765) fabrics.

-

Preparation of the Dye Bath: A dispersion of the disperse dye (e.g., 2% on the weight of the fabric) is prepared by making a paste with a dispersing agent and then adding water.

-

pH Adjustment: The pH of the dye bath is adjusted to a range of 4.5-5.5 using acetic acid.

-

Dyeing Process: The wetted polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is then raised to 130°C over 30-45 minutes and maintained for 60 minutes to allow for dye diffusion and fixation.

-

After-treatment: The dye bath is cooled to about 60°C, and the fabric is rinsed with hot water. A reduction clearing process may be performed to remove surface dye and improve wash fastness.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound [chembk.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 4. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]

A Technical Guide to the Historical Development of Anthraquinone-Based Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of anthraquinone-based disperse dyes is intrinsically linked to the advent and rise of synthetic fibers. Unlike natural fibers such as cotton and wool, early synthetic materials like cellulose (B213188) acetate (B1210297) and later polyester (B1180765) proved challenging to dye with existing water-soluble dyes. This necessitated the development of a new class of water-insoluble dyes that could be applied as a fine aqueous dispersion, leading to the birth of disperse dyes. Anthraquinone (B42736) derivatives, known for their brilliant and fast colors in the realm of vat and mordant dyes, were prime candidates for adaptation into this new dye class. This technical guide provides an in-depth exploration of the historical development of anthraquinone-based disperse dyes, focusing on their synthesis, application, and the evolution of their chemical structures to meet the demands of new textile technologies.

Early Developments: The Dawn of Acetate Dyes

The story of anthraquinone disperse dyes begins with the commercialization of cellulose acetate fibers in the 1920s. These fibers, being hydrophobic, had little affinity for the existing ionic dyes. The breakthrough came with the realization that non-ionic, water-insoluble organic compounds with affinity for the fiber could be used.

The first significant milestone in anthraquinone disperse dyes was the introduction of Serisol Brilliant Blue BG (C.I. Disperse Blue 3) by Yorkshire Chemicals in 1936.[1] This dye, a derivative of 1,4-diaminoanthraquinone (B121737), provided a bright blue shade on cellulose acetate and marked the beginning of a new era in synthetic fiber coloration.

Core Structure and Early Synthesis

The fundamental chromophore of these early dyes is the anthraquinone nucleus. Color is imparted by the introduction of electron-donating groups, primarily amino (-NH₂) and hydroxyl (-OH) groups, at the α-positions (1, 4, 5, and 8).[2] These substituents cause a bathochromic shift, moving the absorption spectrum into the visible region and producing vibrant colors.

The synthesis of these early dyes revolved around the production of key intermediates like 1,4-dihydroxyanthraquinone (quinizarin) and its subsequent amination.

The Polyester Revolution and the Drive for Higher Performance

The commercialization of polyester fibers in the 1950s and 1960s presented new challenges and opportunities for disperse dyes.[3] Dyeing polyester required higher temperatures (around 130°C) compared to cellulose acetate, which demanded dyes with greater thermal stability and sublimation fastness. This spurred extensive research and development to modify the basic anthraquinone structures.

Key Structural Modifications and Their Impact

The initial simple amino and hydroxyl substituted anthraquinones, while suitable for acetate, often exhibited poor fastness properties on polyester, particularly to sublimation and atmospheric gas fading (caused by oxides of nitrogen). To overcome these limitations, several structural modifications were introduced over time.

Improving Sublimation Fastness:

-

Increased Molecular Size: Increasing the molecular weight of the dye molecule reduces its volatility and thus improves sublimation fastness. This was achieved by introducing bulkier substituents.

-

Introduction of Polar Groups: The incorporation of polar groups such as hydroxyl (-OH), cyano (-CN), or amide (-CONH₂) in the side chains increased intermolecular interactions and hydrogen bonding, leading to better heat resistance.

Combating Gas Fading:

-

The fading of early blue anthraquinone dyes in the presence of nitrogen oxides was a significant issue. This was attributed to the basicity of the amino groups.

-

Reduced Basicity of Amino Groups: The introduction of electron-withdrawing groups, such as halogens or cyano groups, into the anthraquinone nucleus or the N-alkyl groups helped to decrease the basicity of the amino groups, making them less susceptible to oxidation.

-

Arylamino Derivatives: Replacing N-alkylamino groups with N-arylamino groups also proved effective in enhancing resistance to gas fading.

Quantitative Data on Historical Anthraquinone Disperse Dyes

The following tables summarize the fastness properties of some key historical anthraquinone-based disperse dyes. The data is compiled from various sources and represents typical values. Fastness is rated on a scale of 1 to 5 (or 1-8 for lightfastness), with higher numbers indicating better fastness.

| Dye (C.I. Name) | Year of Introduction (Approx.) | Typical Fiber | Light Fastness (1-8) | Wash Fastness (1-5) | Sublimation Fastness (1-5) | Gas Fading |

| Disperse Blue 3 | 1936 | Cellulose Acetate, Polyamide | 5 | 3-4 | 2-3 | Poor |

| Disperse Red 9 | ~1950s | Cellulose Acetate, Polyester | 3 | 3 | 3 | Moderate |

| Disperse Blue 56 | ~1960s | Polyester | 5-6 | 4 | 4 | Good |

| Disperse Red 92 | ~1960s | Polyester | 6-7 | 4-5 | 4-5 | Good |

| Disperse Blue 87 | ~1970s | Polyester | 7 | 4-5 | 4 | Excellent |

Experimental Protocols

Synthesis of 1,4-Diaminoanthraquinone (A Key Intermediate)

Method: Reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia (B1221849).

Procedure:

-

A mixture of 1,4-dihydroxyanthraquinone, an aqueous solution of sodium dithionite (B78146) (a reducing agent), and an excess of aqueous ammonia is heated in an autoclave under pressure.

-

The reaction mixture is heated to a temperature of 100-120°C for several hours.

-

After the reaction is complete, the mixture is cooled, and the precipitated 1,4-diaminoanthraquinone is isolated by filtration.

-

The product is then washed with water and dried.

General Protocol for High-Temperature Dyeing of Polyester with Anthraquinone Disperse Dyes

Materials:

-

Polyester fabric

-

Anthraquinone disperse dye

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

High-temperature, high-pressure dyeing apparatus

Procedure:

-

Dye Bath Preparation: A paste of the disperse dye is made with a dispersing agent and a small amount of water. This paste is then diluted with more water to form a stable dispersion.

-

pH Adjustment: The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.

-

Dyeing Process:

-

The polyester fabric is introduced into the dyebath at about 60°C.

-

The temperature is gradually raised to 130°C over a period of 30-45 minutes.

-

Dyeing is continued at 130°C for 60-90 minutes to ensure full penetration and fixation of the dye.

-

-

Cooling and Rinsing: The dyebath is then cooled to 70-80°C, and the dyed fabric is removed and rinsed thoroughly with hot and then cold water.

-

Reduction Clearing: To remove any unfixed dye from the fiber surface and to improve wash fastness, a reduction clearing process is carried out. This involves treating the fabric in a bath containing sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C for 15-20 minutes.

-

Final Rinsing and Drying: The fabric is given a final rinse and then dried.

Visualizing the Developmental Pathway and Experimental Workflow

Logical Progression of Structural Modifications

The following diagram illustrates the logical evolution of anthraquinone disperse dye structures to improve their performance characteristics.

Caption: Evolution of Anthraquinone Disperse Dyes.

General Experimental Workflow for Synthesis and Application

This diagram outlines the typical workflow from the synthesis of an anthraquinone disperse dye to its application on a synthetic fiber.

Caption: Synthesis and Application Workflow.

Conclusion

The historical development of anthraquinone-based disperse dyes is a testament to the ingenuity of chemists in response to the evolving demands of the textile industry. From the early days of dyeing cellulose acetate to the challenges posed by polyester, the structure of these dyes has been continually refined to enhance their performance. The journey from simple amino and hydroxy derivatives to more complex molecules with tailored substituents illustrates a clear progression of structure-property relationships. Today, while facing competition from other dye classes like azo dyes, anthraquinone disperse dyes continue to be valued for their unique bright shades, particularly in the red and blue regions, and their excellent lightfastness, securing their place in the palette of synthetic colorants.

References

Disperse Red 91: A Technical Guide to Commercial Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Disperse Red 91, a synthetic anthraquinone (B42736) dye. This document details commercially available sources, typical purity grades, and analytical methodologies for its characterization. This guide is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound for their studies.

Commercial Suppliers and Purity Grades

This compound is available from a variety of commercial chemical suppliers, catering to different research and industrial needs. The purity of the dye is a critical parameter for scientific applications, ensuring reproducibility and accuracy of experimental results. While "technical grade" is common for industrial dyeing processes, higher purity grades are essential for laboratory research. Below is a summary of some commercial suppliers and their stated purity levels for this compound.

| Supplier | Website/Platform | Stated Purity/Grade |

| Career Henan Chemical Co. | ChemicalBook | ≥98%[1] |

| MedChemExpress | medchemexpress.com | Research Grade (Certificate of Analysis available upon request)[2][3] |

| Enochdye | enochdye.com | Industrial Grade (Technical Data Sheet available)[4] |

| World Dye Variety | worldyevariety.com | Various (Lists multiple suppliers) |

| Alfa Chemistry | alfred-chem.com | Not specified |

| Clinisciences | clinisciences.com | Research Grade[5] |

| Gentaur | gentaur.com | High-quality laboratory reagent[6] |

Note: Purity specifications can vary between batches and suppliers. It is highly recommended to request a certificate of analysis (CoA) for lot-specific purity data before purchase, especially for sensitive applications.

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in a mixture. It is a primary method for assessing the purity of dyes like this compound. The following is a generalized HPLC method that can be adapted for the analysis of this compound, based on established protocols for disperse dyes.

Objective: To determine the purity of a this compound sample by separating the main component from any impurities.

Materials and Reagents:

-

This compound sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade, preferably deionized and filtered)

-

Methanol (HPLC grade)

-

Formic acid or other suitable modifier (optional, for pH adjustment of the mobile phase)

-

0.22 µm syringe filters

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software (e.g., Empower)

Methodology:

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a small amount of a this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution to create working standards of lower concentrations.

-

Sample Solution: Prepare a sample solution of this compound in the same manner as the standard solution.

-

Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically employed for separating the main dye from its impurities. A common mobile phase combination for disperse dyes is a mixture of acetonitrile and water.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-20 min: 40% B to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: 90% B to 40% B

-

26-30 min: Re-equilibration at 40% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound (typically determined by a PDA scan).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatogram by comparing its retention time with that of the reference standard.

-

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

-

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the typical workflow for determining the purity of a this compound sample using HPLC.

Caption: Workflow for HPLC Purity Analysis of this compound.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific scientific literature detailing the direct interaction of this compound with defined cellular signaling pathways in a research context. Its primary application is in the textile and plastics industries as a colorant.[4] Toxicological studies have been conducted on various disperse dyes, some of which indicate potential for skin sensitization and other adverse health effects. However, these studies do not typically elucidate the specific molecular signaling cascades involved. Researchers investigating the biological effects of this compound would need to conduct foundational studies to identify any such interactions.

Conclusion

This technical guide provides essential information for researchers and scientists working with this compound. By understanding the available commercial sources, purity grades, and standard analytical techniques, users can ensure the quality and reliability of their starting materials. The provided HPLC protocol serves as a robust starting point for in-house purity verification. While the direct engagement of this compound in specific signaling pathways is not well-documented, this highlights a potential area for future research into the biological activity of this and other related anthraquinone-based dyes.

References

- 1. This compound | 12236-10-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. gentaur.com [gentaur.com]

Methodological & Application

Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Red 91

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester (B1180765) substrates with Disperse Red 91. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Introduction to High-Temperature Polyester Dyeing

Polyester fibers, due to their crystalline structure and hydrophobic nature, require high-energy conditions for effective dyeing. The high-temperature dyeing method, typically conducted between 120°C and 140°C under pressure, is a widely used and effective technique.[1][2] This method facilitates the swelling of the polyester fibers, allowing the disperse dye molecules to penetrate the fiber structure and become physically trapped, resulting in excellent color fastness.[1] this compound, an anthraquinone-based dye, is suitable for achieving bright, bluish-pink to red shades on polyester with good light fastness, making it a viable option for applications requiring color stability.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the high-temperature dyeing of polyester with this compound.

Table 1: Recommended Dyeing Process Parameters

| Parameter | Recommended Range | Remarks |

| Dyeing Temperature | 120°C - 140°C | Optimal dyeing is typically achieved at 130°C.[1][6] |

| pH of Dyebath | 4.5 - 5.5 | An acidic medium is crucial for optimal dye uptake and stability.[1][7] Acetic acid is commonly used to adjust the pH.[7] |

| Holding Time at Dyeing Temperature | 30 - 60 minutes | The duration depends on the desired depth of shade.[1] |

| Heating Rate | 1°C - 2°C per minute | A controlled heating rate is essential to ensure level dyeing.[1] |

| Cooling Rate | 1°C - 2°C per minute | Gradual cooling prevents shocking the fabric and potential crease formation. |

| Liquor Ratio | 1:10 to 1:20 | The ratio of the weight of the goods to the volume of the dye liquor. |

Table 2: Typical Recipe for High-Temperature Dyeing

| Component | Concentration | Purpose |

| This compound | 0.5 - 2.0% (on weight of fabric) | Colorant |

| Dispersing Agent | 0.5 - 1.0 g/L | Prevents dye agglomeration and ensures a stable dispersion.[1] |

| Leveling Agent | 0.5 - 1.0 g/L | Promotes uniform dye distribution and prevents unlevel dyeing. |

| Acetic Acid (or pH buffer) | q.s. to pH 4.5 - 5.5 | Maintains the required acidic pH of the dyebath.[1][7] |

Table 3: Fastness Properties of this compound on Polyester

| Fastness Property | Rating (ISO Scale 1-5, unless specified) | Reference |

| Light Fastness | 6-7 (Blue Wool Scale 1-8) | [5][8] |

| Washing Fastness (Staining) | 4-5 | [5] |

| Washing Fastness (Fading) | 5 | [5] |

| Perspiration Fastness (Staining) | 5 | [5] |

| Perspiration Fastness (Fading) | 5 | [5] |

| Dry Heat (Ironing) Fastness (Staining) | 3-4 | [8] |

| Dry Heat (Ironing) Fastness (Fading) | 4-5 | [8] |

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol

This protocol outlines the step-by-step procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Equipment:

-

Polyester fabric (pre-scoured and dried)

-

This compound

-

Dispersing agent

-

Leveling agent

-

Acetic acid

-

Distilled water

-

HTHP laboratory dyeing machine

-

Beakers and stirring rods

-

pH meter

Procedure:

-

Dye Dispersion Preparation:

-

Accurately weigh the required amount of this compound.

-

Create a smooth paste by adding a small amount of dispersing agent and a little cold water.

-

Gradually add warm water (40-50°C) to the paste while stirring continuously to form a fine dispersion.

-

-

Dye Bath Preparation:

-

Fill the dyeing vessel with the required volume of distilled water to achieve the desired liquor ratio.

-

Add the dispersing agent and leveling agent to the water and stir until dissolved.

-

Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[1][7]

-

Add the prepared dye dispersion to the dye bath and stir thoroughly.

-

-

Dyeing Cycle:

-

Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.[7]

-

Seal the dyeing vessel and begin agitation.

-

Raise the temperature to the target dyeing temperature (e.g., 130°C) at a controlled rate of 1-2°C per minute.[1]

-

Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[1]

-

After the holding period, cool the dye bath down to 70-80°C at a rate of 1-2°C per minute.

-

Drain the dye bath.

-

-

Rinsing:

-

Rinse the dyed fabric with hot water (60-70°C) to remove loose dye from the surface.

-

Follow with a cold water rinse.

-

Reduction Clearing Protocol

A reduction clearing after-treatment is crucial to remove any unfixed disperse dye from the fiber surface, which significantly improves the wet fastness properties of the dyed material.[9][10]

Materials and Equipment:

-

Dyed polyester fabric

-

Sodium hydrosulfite (reducing agent)

-

Sodium hydroxide (B78521) (alkali)

-

Detergent

-

Beakers and stirring rods

-

Heating and stirring apparatus

Procedure:

-

Reduction Clearing Bath Preparation:

-

Prepare a fresh bath with a liquor ratio of 1:10 to 1:20.

-

Add sodium hydroxide (e.g., 2 g/L) and a non-ionic detergent (e.g., 1 g/L).

-

Add sodium hydrosulfite (e.g., 2 g/L).

-

-

Treatment:

-

Post-Clearing Rinsing and Neutralization:

-

Drain the reduction clearing bath.

-

Rinse the fabric thoroughly with hot water.

-

Neutralize the fabric in a bath containing a small amount of acetic acid.

-

Rinse again with cold water.

-

-

Drying:

-

Hydroextract the fabric to remove excess water.

-

Dry the fabric in an oven or a suitable dryer at a temperature that will not cause dye sublimation.

-

Visualizations

Caption: High-temperature dyeing workflow for polyester with this compound.

Caption: Mechanism of this compound dyeing on polyester at high temperature.

References

- 1. autumnchem.com [autumnchem.com]

- 2. scribd.com [scribd.com]

- 3. Page loading... [guidechem.com]

- 4. erpigments.com [erpigments.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. hzreward.com [hzreward.com]

- 7. textilelearner.net [textilelearner.net]

- 8. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. textileflowchart.com [textileflowchart.com]

- 11. ijarbs.com [ijarbs.com]

Analytical methods for quantification of Disperse Red 91 in textiles

Abstract

Disperse Red 91, an anthraquinone-based dye, is utilized in the coloration of synthetic textiles, particularly polyester (B1180765).[1] Due to potential allergic reactions and other health concerns associated with certain disperse dyes, regulatory bodies have imposed restrictions on their presence in consumer products.[2][3] This necessitates robust and reliable analytical methods for the accurate quantification of this compound in textile matrices. This application note details validated protocols for the extraction and quantification of this compound in textiles using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection.

Introduction

The use of synthetic dyes, including disperse dyes, is widespread in the textile industry for dyeing synthetic fibers like polyester, nylon, and acetate.[4] Disperse dyes are characterized by their low water solubility and their ability to sublime, which makes them suitable for dyeing hydrophobic fibers. However, the potential for some disperse dyes to be allergenic or carcinogenic has led to regulations restricting their use in textiles and other consumer goods.[2] Accurate and sensitive analytical methods are therefore crucial for quality control and regulatory compliance. This document provides detailed methodologies for the quantification of this compound in textile samples.

Analytical Methods Overview

The primary method for the quantification of this compound in textiles involves solvent extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with various detectors for enhanced selectivity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC): This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For disperse dye analysis, reversed-phase HPLC is typically employed.[3]

-

Photodiode Array (PDA) Detector: Provides spectral information across a range of wavelengths, aiding in the identification and purity assessment of the analyte peak.

-

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Offer high selectivity and sensitivity for definitive identification and quantification, especially at trace levels.[5][7]

Alternative, more rapid screening methods that require minimal sample preparation include ambient ionization mass spectrometry techniques such as Direct Analysis in Real Time (DART-MS) and Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI-MS).[8][9] However, for quantitative analysis, HPLC-based methods remain the gold standard.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of disperse dyes in textiles using LC-MS/MS. While specific data for this compound is not always individually reported, these values represent the general performance of the method for a range of disperse dyes.

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL | [2] |

| Linearity (r²) | > 0.99 | [2][10] |

| Recovery | 70% - 114% | [2][5] |

| Repeatability (%RSD) | 1.1% - 16.3% | [2] |

Experimental Protocols

Sample Preparation: Extraction of this compound from Textiles

The extraction of this compound from textile fibers is a critical step. Various solvents and conditions have been reported to be effective. Methanol (B129727) is a commonly used solvent due to its effectiveness and lower toxicity compared to alternatives like chlorobenzene (B131634) or dimethylformamide (DMF).[3][5]

Protocol: Methanol Extraction

-